Lipophilicity (clogP) Advantage Over a Direct N7-Pentyl Analog
The target compound possesses a calculated logP of 5.31, which is significantly lower than the expected value for its N7-pentyl analog (CAS 890628-11-2) . In drug discovery, a clogP around 5 is often the upper limit for oral drug-likeness; the N7-pentyl-substituted congener, with an additional methylene unit, is predicted to have a clogP > 5.5, pushing it further beyond this benchmark [1]. This makes the benzyl derivative more attractive in early-stage programs where maintaining a balance between target potency and ADME compliance is critical.
| Evidence Dimension | Partition Coefficient (clogP) |
|---|---|
| Target Compound Data | clogP = 5.31 |
| Comparator Or Baseline | N-pentyl-3-phenyl-5-propylpyrazolo[1,5-a]pyrimidin-7-amine (CAS 890628-11-2); Predicted clogP > 5.5 (based on +1 methylene unit vs. target compound). |
| Quantified Difference | ΔclogP ≈ +0.2 units for the pentyl analog, exceeding a common oral drug-likeness threshold. |
| Conditions | Calculated values from vendor data; standard computational method assumed. |
Why This Matters
The lower clogP of the benzyl analog versus the pentyl comparator suggests a more favorable starting point for achieving oral bioavailability, a key differentiator during compound library selection for hit-to-lead programs.
- [1] Lipinski, C. A.; Lombardo, F.; Dominy, B. W.; Feeney, P. J. Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Adv. Drug Delivery Rev. 2001, 46, 3-26. View Source
